molecular formula C9H12N2O4 B15207669 2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No.: B15207669
M. Wt: 212.20 g/mol
InChI Key: KAHMXKDQUXNFMJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate typically involves the esterification of 3,5-dimethylisoxazole-4-carboxylic acid with 2-(methylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate
  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 3,5-Dimethylisoxazole derivatives

Uniqueness

2-(Methylamino)-2-oxoethyl 3,5-dimethylisoxazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino and oxoethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-5-8(6(2)15-11-5)9(13)14-4-7(12)10-3/h4H2,1-3H3,(H,10,12)

InChI Key

KAHMXKDQUXNFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)OCC(=O)NC

Origin of Product

United States

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